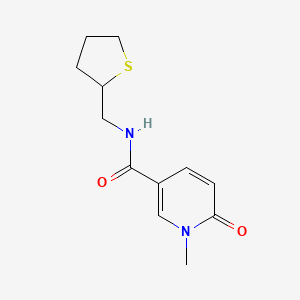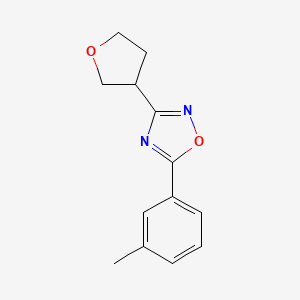![molecular formula C12H9ClN2O2S B7583189 6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583189.png)
6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C14H10ClN2O2S. It is also known by its trade name, Abexinostat. This compound is a histone deacetylase inhibitor and has been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one involves its inhibition of histone deacetylases. These enzymes are involved in the regulation of gene expression by modifying the acetylation status of histones, which are proteins that help package DNA in the nucleus. By inhibiting histone deacetylases, Abexinostat can alter the acetylation status of histones and affect the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one can induce cell death in cancer cells and inhibit their growth and spread. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one in lab experiments is its specificity for histone deacetylases. This allows researchers to study the effects of histone acetylation on gene expression and cellular processes. However, one limitation is that Abexinostat may have off-target effects on other enzymes or cellular processes, which could complicate the interpretation of experimental results.
Orientations Futures
1. Further studies on the anti-cancer effects of 6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one in different types of cancer.
2. Investigation of the potential use of Abexinostat in combination with other anti-cancer agents to enhance its efficacy.
3. Studies on the effects of Abexinostat on other cellular processes, such as DNA damage repair and apoptosis.
4. Development of more specific and potent histone deacetylase inhibitors based on the structure of 6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one.
5. Investigation of the potential use of Abexinostat in the treatment of other diseases, such as inflammatory and autoimmune disorders.
6. Studies on the pharmacokinetics and pharmacodynamics of Abexinostat in humans to optimize dosing and minimize side effects.
Méthodes De Synthèse
The synthesis of 6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one has been described in the literature. One method involves the reaction of 6-chloro-2-hydroxybenzoxazole with 4-methyl-2-thiazolylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
Research on 6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one has primarily focused on its potential as an anti-cancer agent. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, Abexinostat may be able to induce cell death in cancer cells and prevent their growth and spread.
Propriétés
IUPAC Name |
6-chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-7-6-18-11(14-7)5-15-9-3-2-8(13)4-10(9)17-12(15)16/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOKCEQCNASKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2C3=C(C=C(C=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583140.png)
![N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7583159.png)

![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)
![2-(2-methylsulfonylphenyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583178.png)

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7583200.png)
![3-(Oxolan-3-yl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole](/img/structure/B7583213.png)

